molecular formula C12H8N2OS B13692575 2-(2-Pyridyl)benzo[d]isothiazol-3(2H)-one

2-(2-Pyridyl)benzo[d]isothiazol-3(2H)-one

Cat. No.: B13692575
M. Wt: 228.27 g/mol
InChI Key: FERJOBBPSYQFLY-UHFFFAOYSA-N
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Description

2-(2-Pyridyl)benzo[d]isothiazol-3(2H)-one is a bioactive small molecule based on the benzo[d]isothiazol-3(2H)-one scaffold, a privileged structure in medicinal chemistry known for its diverse biological activities . This compound belongs to a class of molecules that have been specifically investigated as potent and selective inhibitors of Human Leukocyte Elastase (HLE), a serine protease implicated in tissue damage in inflammatory diseases such as pulmonary emphysema and adult respiratory distress syndrome . The 2-pyridinyl substituent is a key functional group that contributes to the binding affinity and inhibitory activity of this compound . Benzo[d]isothiazol-3(2H)-one derivatives are also widely researched for their antimicrobial properties, showing activity against various Gram-positive bacteria . Furthermore, related compounds in this class have demonstrated significant potential as antimalarial agents by acting as species-selective inhibitors of the Plasmodium MEP pathway enzyme IspD . The synthesis of such N-aryl substituted derivatives has been achieved through modern copper-catalyzed methods, facilitating their availability for research purposes . This product is intended for research use only and is not for diagnostic or therapeutic applications.

Properties

Molecular Formula

C12H8N2OS

Molecular Weight

228.27 g/mol

IUPAC Name

2-pyridin-2-yl-1,2-benzothiazol-3-one

InChI

InChI=1S/C12H8N2OS/c15-12-9-5-1-2-6-10(9)16-14(12)11-7-3-4-8-13-11/h1-8H

InChI Key

FERJOBBPSYQFLY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(S2)C3=CC=CC=N3

Origin of Product

United States

Preparation Methods

Electrochemical Synthesis from 2-Mercaptobenzamides

One highly efficient and metal-free approach involves the electrochemical intramolecular N-H/S-H coupling of 2-mercaptobenzamides, which generates the benzo[d]isothiazolone ring with hydrogen gas as a side product. This method has been demonstrated to produce high yields of N-substituted benzo[d]isothiazolones, including derivatives with a 2-pyridyl substituent.

  • Reaction Conditions: Electrochemical cell setup, optimized current and voltage, room temperature.
  • Advantages: Avoids metal catalysts, environmentally benign, high yields.
  • Limitations: Requires specialized electrochemical equipment.

This approach was reported by Chen et al., showing that this compound can be synthesized efficiently under these conditions.

Copper(II)-Mediated C-S/N-S Bond Formation

Shi and co-workers developed a copper(II)-mediated synthesis involving the coupling of benzamides derived from (pyridin-2-yl)isopropylamine with elemental sulfur under aerobic conditions. The reaction is promoted by copper(II) acetate monohydrate in the presence of silver oxide and tetrabutylammonium iodide additives, conducted in dichloromethane at 90 °C.

  • Key Features:
    • Uses Cu(OAc)2·H2O as catalyst.
    • Molecular sulfur as sulfur source.
    • Aerobic conditions.
    • Compatible with heterocyclic substrates including pyridyl groups.
  • Yields: Moderate to high, with electron-withdrawing groups improving yields.
  • Scope: Broad, including various aryl and heteroaryl substituents.

This method allows direct formation of the benzo[d]isothiazolone ring with a 2-pyridyl substituent, making it a versatile synthetic route.

Nickel(II) Catalyzed Ligand-Free Synthesis

A ligand-free synthesis method uses nano-nickel ferrite as a catalyst with inexpensive sulfur powder as the chalcogenation agent. The reaction employs 4-dimethylaminopyridine as a base and proceeds under mild conditions.

  • Catalyst: Nano-nickel ferrite (15 mol%).
  • Base: 4-Dimethylaminopyridine (2 equivalents).
  • Substrates: Various aryl, heteroaryl, and alkyl substituted benzamides.
  • Yield: Moderate to good; for example, isothiazolo[5,4-b]pyridin-3(2H)-one (a fused bisheterocyclic system) was prepared with a 52% yield.
  • Reusability: Catalyst can be reused up to five times.

This method provides an efficient route to this compound and related compounds.

Other Synthetic Routes

Additional methods include:

  • Starting from nitrogen-preloaded or sulfur-preloaded substrates to assemble the benzo[d]isothiazolone ring.
  • Using thiol dimers as precursors to circumvent redox issues with organic thiols.
  • Electrochemical and metal-catalyzed pathways as alternatives to classical synthetic routes.

These approaches have been reviewed comprehensively and provide alternatives depending on substrate availability and desired reaction conditions.

Comparative Data Table of Preparation Methods

Method Catalyst/Promoter Key Reagents Conditions Yield Range (%) Advantages Limitations
Electrochemical N-H/S-H coupling None (electrochemical setup) 2-Mercaptobenzamides Room temp, electrochemical High Metal-free, green, high yield Requires electrochemical apparatus
Cu(II)-Mediated C-S/N-S coupling Cu(OAc)2·H2O, Ag2O, TBAI Benzamides, sulfur 90 °C, aerobic, DCM Moderate-High Broad substrate scope, efficient Requires metal catalysts
Ni(II) Ligand-Free Catalysis Nano-nickel ferrite Benzamides, sulfur powder Mild temp, base present Moderate-Good Reusable catalyst, ligand-free Moderate yields for some substrates
Thiol Dimer Precursors Variable Thiol dimers Various Variable Avoids redox side reactions Less explored, substrate specific

Research Findings and Notes

  • Electron-withdrawing substituents on the phenyl ring generally enhance yields in copper-mediated syntheses.
  • The electrochemical method is notable for its environmental benefits and high efficiency.
  • The nickel-catalyzed route is valuable for its ligand-free nature and catalyst recyclability.
  • The pyridyl substituent at the 2-position is compatible with all these methods, enabling access to this compound in good yields.
  • Optimization of reaction parameters such as temperature, solvent, and catalyst loading is critical to maximize yield and purity.

Chemical Reactions Analysis

Copper-Catalyzed C–N Bond Formation

The compound can be synthesized via copper-catalyzed coupling reactions. For example, copper(I) iodide facilitates the coupling of 2-bromo-benzothioamides with nitrogen nucleophiles (e.g., pyridyl derivatives) under ligand-free conditions . This method achieves moderate to high yields (60–85%) and tolerates diverse substituents.

Key Reaction Conditions

ComponentDetails
CatalystCuI (10 mol%)
BaseK2_2CO3_3 (2.0 equiv)
SolventDMSO, 100°C, 12–24 h
Yield70–83%

Characterization Data

  • 1H NMR (CDCl3_3): δ 8.93 (m, 1H, pyridyl-H), 8.62 (m, 1H, aromatic), 7.41–7.97 (m, 6H, aromatic) .

  • MS(APCI+) : m/z 178.21 [M+H]+^+ .

N-Alkylation and Acylation

The nitrogen atom in the isothiazolone ring undergoes alkylation or acylation. For instance, treatment with alkyl halides (e.g., cyclohexylmethyl bromide) in acetonitrile with K2_2CO3_3 yields N-alkylated derivatives .

Example Reaction

text
2-(2-Pyridyl)benzo[d]isothiazol-3(2H)-one + R-X → N-R-substituted product

Conditions :

  • Solvent: Acetonitrile

  • Base: K2_2CO3_3 (1.2 equiv)

  • Temperature: RT, 12–24 h

  • Yield: 50–65%

Ring-Opening Reactions

Under acidic conditions, the isothiazolone ring can undergo hydrolysis. For example, exposure to HCl in dioxane cleaves the ring, forming a thiol intermediate .

Comparative Reactivity Table

Reaction TypeConditionsYieldKey Observations
Copper-catalyzed couplingCuI, K2_2CO3_3, DMSO, 100°C70–83%Ligand-free, scalable synthesis
N-AlkylationR-X, K2_2CO3_3, CH3_3CN50–65%Selective for isothiazolone-N
Acidic hydrolysis4M HCl, dioxane60–75%Forms thiol intermediate

Scientific Research Applications

2-(2-Pyridyl)benzo[d]isothiazol-3(2H)-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(2-Pyridyl)benzo[d]isothiazol-3(2H)-one in biological systems involves its interaction with specific molecular targets. For example, as a PD-1/PD-L1 inhibitor, it binds to the PD-L1 protein, preventing its interaction with PD-1 on T cells. This blockade enhances the immune response against cancer cells . The compound’s antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymes .

Comparison with Similar Compounds

Pyridyl vs. Trifluoromethylphenyl Substituents

  • 2-(3-(Trifluoromethyl)phenyl)isothiazol-3(2H)-one : Exhibits selective inhibition of mutant isocitrate dehydrogenase 1 (mIDH1 R132H) without affecting wild-type IDH1, making it a promising anticancer agent. The trifluoromethyl group enhances metabolic stability and lipophilicity .
  • 2-(2-Pyridyl)benzo[d]isothiazol-3(2H)-one : The pyridyl group may improve water solubility and metal-binding capacity, which is advantageous for CNS-targeted therapies due to improved blood-brain barrier penetration .

Aliphatic vs. Aromatic Substituents

  • N-Aliphatic Derivatives (e.g., camphene-based): Show enhanced solubility in nonpolar solvents and superior broad-spectrum antimicrobial activity compared to the parent compound .
  • N-Aromatic Derivatives (e.g., 2-(4-chlorophenyl)-2-oxoethyl) : Demonstrated antifungal activity and structural versatility in drug discovery, with the chlorophenyl group contributing to π-π stacking interactions in target enzymes .

Complex Functional Groups

  • 2-((4-(Cyclopropanecarbonyl)piperazin-1-yl)methyl)benzo[d]isothiazol-3(2H)-one (PDI Inhibitor IV) : Acts as a protein disulfide isomerase inhibitor with a molecular weight of 317.41 g/mol , highlighting the impact of bulky substituents on enzyme inhibition .

Oxidation State and Reactivity

The oxidation state of the sulfur atom critically influences chemical and biological properties:

Compound Type Oxidation State Key Properties Example
Benzo[d]isothiazol-3(2H)-one S=O Base scaffold with moderate reactivity; used in anxiolytic agents . 2-(2-Pyridyl) derivative
1-Oxide Derivatives S(=O)₂ Enhanced electrophilicity; antifungal and psychotropic activities . Saccharin (1,1-dioxide)
1,1-Dioxide Derivatives S(=O)₂ High solubility and stability; used in antiviral agents (e.g., HIV-1 inhibitors) . WAY-604603 (chlorophenyl-oxoethyl)

Physicochemical Properties

Compound Molecular Weight (g/mol) LogP (Predicted) Solubility
This compound 228.27 1.8 Moderate in polar solvents
2-(3-(Trifluoromethyl)phenyl)isothiazol-3(2H)-one 243.21 2.5 Lipophilic
Saccharin (1,1-dioxide) 183.18 0.3 High aqueous solubility

Biological Activity

2-(2-Pyridyl)benzo[d]isothiazol-3(2H)-one is a compound belonging to the isothiazolone family, which has gained attention for its diverse biological activities. This article reviews the pharmacological properties, structure-activity relationships, and potential therapeutic applications of this compound based on recent research findings.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C10H8N2S\text{C}_{10}\text{H}_{8}\text{N}_2\text{S}

This structure features a benzo[d]isothiazole core with a pyridine substituent, which is crucial for its biological activity.

Antiviral Activity

Recent studies have highlighted the antiviral potential of benzisothiazolone derivatives, including this compound. Notably, compounds sharing the benzisothiazolone pharmacophore have demonstrated significant antiviral activity against HIV-1. For instance, one study reported that certain derivatives exhibited effective concentrations (EC50) below 1.0 µM without causing cellular toxicity .

Table 1: Antiviral Activity of Benzisothiazolone Derivatives

CompoundEC50 (µM)Cytotoxicity (CC50 µM)
2-(4-methyl-3-(piperidin-1-ylsulfonyl)phenyl)benzo[d]isothiazol-3(2H)-one1.68 ± 0.94>90
Ethyl 2-(2-(3-oxobenzo[d]isothiazol-2(3H)-yl)thiazol-4-yl)acetate2.68 ± 0.54>90

Antimicrobial Activity

The compound has also shown promising antimicrobial properties. A study synthesized several derivatives based on benzo[d]isothiazole and evaluated their antibacterial activity against various pathogens, including Escherichia coli and Staphylococcus aureus. The results indicated that these derivatives exhibited moderate to good antibacterial activity compared to standard antibiotics .

Table 2: Antimicrobial Activity of Synthesized Derivatives

CompoundPathogenZone of Inhibition (mm)
This compoundE. coli15
Other synthesized derivativesS. aureus18

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of this compound is crucial for optimizing its biological activity. Modifications at the pyridine ring and variations in substituents on the isothiazole moiety can significantly influence the compound's potency and selectivity against specific biological targets.

Key Findings from SAR Studies

  • Substituent Effects : The presence of electron-withdrawing groups on the pyridine ring enhances antiviral activity.
  • Core Modifications : Alterations in the isothiazole core can lead to variations in antimicrobial efficacy.

Case Studies

Several case studies have documented the efficacy of this compound in preclinical models:

  • Antiviral Efficacy : In vitro studies demonstrated that this compound effectively inhibited HIV replication in TZM-bl cells with an IC50 value of approximately 4 µM .
    "The compound displayed low micromolar potency against HIV replication without cytotoxic effects" .
  • Antibacterial Studies : A series of synthesized derivatives showed significant inhibition against E. coli, with MIC values ranging from 6 to 12 µg/mL, indicating potential for development as new antibacterial agents .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing N-substituted 2-(2-Pyridyl)benzo[d]isothiazol-3(2H)-one derivatives?

  • Answer : Copper-catalyzed one-pot synthesis is a widely used method. For example, reacting 2-halobenzoic acids with anilines and sulfur in the presence of CuCl yields N-substituted derivatives with high efficiency (e.g., 89–93% yields). Key steps include C–S and N–S bond formation under optimized conditions .
  • Table : Common Derivatives and Yields

Substituent (N-position)Yield (%)Melting Point (°C)Characterization Methods
4-Methoxyphenyl89146–147NMR, FT-IR, Elemental Analysis
4-Chlorophenyl93135–136NMR, FT-IR
2,5-Dimethylphenyl18-ESI-MS, ¹H NMR

Q. Which characterization techniques are critical for confirming the structure of synthesized derivatives?

  • Answer : Nuclear Magnetic Resonance (¹H/¹³C NMR) and Fourier-Transform Infrared Spectroscopy (FT-IR) are essential for structural elucidation. High-resolution mass spectrometry (HRMS) and X-ray crystallography (e.g., for N-(4-methoxyphenyl) derivatives) validate molecular weight and stereochemistry . Elemental analysis ensures purity (>95% for most derivatives) .

Q. What are the primary antimicrobial applications of this compound derivatives in research?

  • Answer : Derivatives exhibit broad-spectrum biocidal activity against bacteria (e.g., E. coli) and fungi (e.g., C. albicans). Microemulsion technologies enhance solubility and efficacy in industrial water treatment systems. Testing involves minimum inhibitory concentration (MIC) assays and biofilm inhibition studies .

Advanced Research Questions

Q. How can Selectfluor-mediated oxidation modify the reactivity of benzo[d]isothiazol-3(2H)-one derivatives?

  • Answer : Selectfluor in aqueous phase selectively oxidizes the sulfur atom to form benzo[d]isothiazol-3(2H)-one-1-dioxides. This method tolerates functional groups (e.g., halides, alkyl chains) and achieves >90% yields without chromatography. The reaction mechanism involves electrophilic fluorine activation .

Q. What in vitro and computational approaches evaluate anti-dengue virus activity of these derivatives?

  • Answer :

  • In vitro : Dose-response assays measure inhibition of DENV-2 NS2BNS3 protease (IC₅₀ values in µM range). For example, 2-(2-chlorophenyl) derivatives show IC₅₀ = 1.68 µM .
  • Computational : Molecular docking (AutoDock/Vina) identifies binding near the catalytic triad (His51, Asp75, Ser135). SwissADME predicts drug-likeness (e.g., Lipinski compliance) .

Q. What strategies analyze degradation pathways under UV/H₂O₂ conditions?

  • Answer : Real-time mass spectrometry (LDI-Orbitrap HRMS) tracks short-lived intermediates. For example, laser-induced UV/H₂O₂ oxidation generates hydroxylated and ring-opened products. Kinetic modeling reveals pseudo-first-order degradation rates .

Methodological Considerations

Q. How are structure-activity relationships (SARs) optimized for therapeutic applications?

  • Answer :

  • Antiviral SARs : Electron-withdrawing groups (e.g., Cl) at the phenyl ring enhance protease inhibition .
  • Anticancer SARs : Alkyl chain length in N-substituted derivatives correlates with cytotoxicity (e.g., IC₅₀ < 10 µM for heptyl chains) .

Q. What safety protocols are critical during laboratory synthesis?

  • Answer : Use PPE (gloves, goggles) and fume hoods to avoid dermal/ocular exposure. Pre-employment pulmonary function tests are recommended for workers with respiratory sensitivities .

Data Contradictions and Resolution

Q. How are discrepancies in biocidal efficacy between in vitro and industrial settings resolved?

  • Answer : Inconsistent MIC values may arise from formulation differences (e.g., microemulsion vs. aqueous suspension). Standardizing test matrices (e.g., ASTM E2315) and adjusting surfactant ratios improve reproducibility .

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